Budesonide 21-Butanoate
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Overview
Description
Budesonide 21-Butanoate is a synthetic glucocorticoid, a derivative of budesonide. It is primarily used for its anti-inflammatory properties. Budesonide itself is a well-known corticosteroid used in the treatment of various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Budesonide 21-Butanoate involves the esterification of budesonide with butanoic acid. The process typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction is carried out under controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows a continuous flow process, which is more cost-effective and scalable compared to traditional batch processes. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Budesonide 21-Butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and halogenated compounds. These products can have varying degrees of biological activity and stability .
Scientific Research Applications
Budesonide 21-Butanoate has a wide range of scientific research applications:
Mechanism of Action
Budesonide 21-Butanoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound also inhibits the migration of inflammatory cells to the site of inflammation and reduces the production of inflammatory mediators such as cytokines and chemokines .
Comparison with Similar Compounds
Similar Compounds
Budesonide: The parent compound, used widely in the treatment of respiratory and inflammatory conditions.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Fluticasone: A potent glucocorticoid used in inhalers for asthma and COPD.
Uniqueness
Budesonide 21-Butanoate is unique due to its esterified form, which can provide different pharmacokinetic properties compared to its parent compound. This esterification can lead to prolonged action and potentially reduced side effects, making it a valuable addition to the range of glucocorticoid therapies .
Properties
Molecular Formula |
C29H40O7 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C29H40O7/c1-5-7-24(33)34-16-22(32)29-23(35-25(36-29)8-6-2)14-20-19-10-9-17-13-18(30)11-12-27(17,3)26(19)21(31)15-28(20,29)4/h11-13,19-21,23,25-26,31H,5-10,14-16H2,1-4H3/t19-,20-,21-,23+,25?,26+,27-,28-,29+/m0/s1 |
InChI Key |
SCUCNESXDOIIHK-FAFLPLIVSA-N |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)CCC)C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC)C)O)C |
Origin of Product |
United States |
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